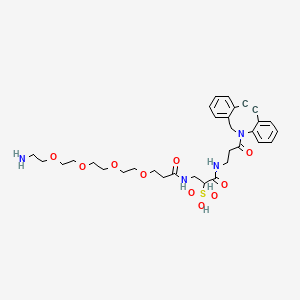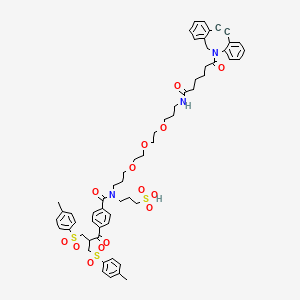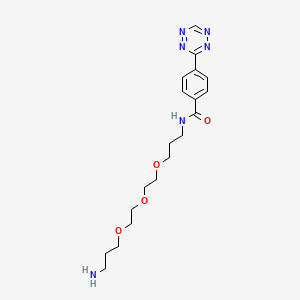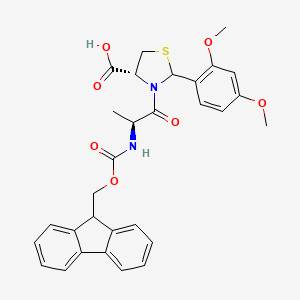
Fmoc-Ala-Cys(psiDmp,Hpro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ala-Cys(psiDmp,Hpro)-OH is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine (Ala) residue, which is linked to a cysteine (Cys) residue. The cysteine residue is modified with a psi[2,2-dimethyl-1,3-dioxolane-4,5-diyl] (psiDmp) and a hydroxyproline (Hpro) moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable in peptide synthesis and drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Cys(psiDmp,Hpro)-OH typically involves the following steps:
Fmoc Protection: The amino group of alanine is protected using the Fmoc group.
Peptide Bond Formation: The protected alanine is coupled with cysteine using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Modification of Cysteine: The cysteine residue is modified with psi[2,2-dimethyl-1,3-dioxolane-4,5-diyl] and hydroxyproline through specific chemical reactions involving protecting groups and selective deprotection steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiol group in the cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected peptides ready for further modification.
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block for the development of peptide-based drugs.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the design of peptide inhibitors for various enzymes.
Medicine:
- Investigated for its potential in drug delivery systems.
- Explored as a therapeutic agent in the treatment of diseases such as cancer and autoimmune disorders.
Industry:
- Utilized in the production of peptide-based materials.
- Employed in the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of Fmoc-Ala-Cys(psiDmp,Hpro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable peptide bonds and disulfide linkages, which are crucial for its biological activity. The presence of the psi[2,2-dimethyl-1,3-dioxolane-4,5-diyl] and hydroxyproline moieties enhances its stability and binding affinity to target molecules, thereby modulating various biochemical pathways.
相似化合物的比较
- Fmoc-Ala-Cys-OH
- Fmoc-Ala-His-OH
- Fmoc-Ala-Ser-OH
Comparison:
Fmoc-Ala-Cys(psiDmp,Hpro)-OH: is unique due to the presence of the psi[2,2-dimethyl-1,3-dioxolane-4,5-diyl] and hydroxyproline moieties, which enhance its stability and binding properties.
Fmoc-Ala-Cys-OH: lacks the additional modifications, making it less stable and less specific in its interactions.
Fmoc-Ala-His-OH: and have different amino acid residues, leading to variations in their chemical and biological properties.
属性
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7S/c1-17(31-30(36)39-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24)27(33)32-25(29(34)35)16-40-28(32)23-13-12-18(37-2)14-26(23)38-3/h4-14,17,24-25,28H,15-16H2,1-3H3,(H,31,36)(H,34,35)/t17-,25-,28?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWYFYUMGKONQA-JPPLNUHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
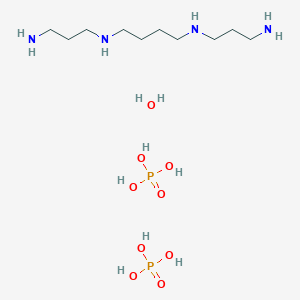
![tert-Butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate](/img/structure/B8075088.png)
![S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate](/img/structure/B8075097.png)
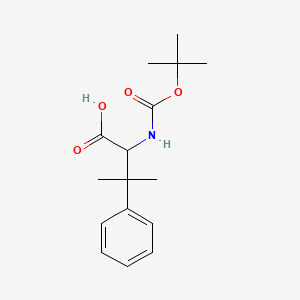
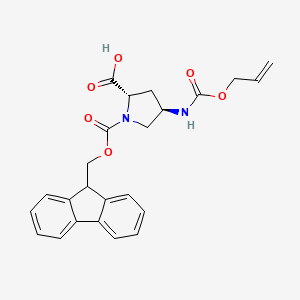
![3-[2-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]propanoic acid](/img/structure/B8075116.png)
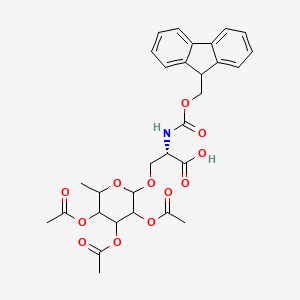
![(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid](/img/structure/B8075149.png)
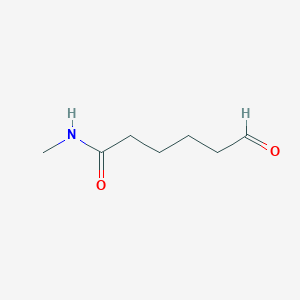
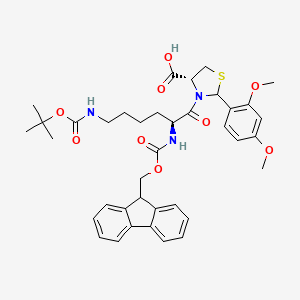
![4-Thiazolidinecarboxylicacid,2-(2,4-dimethoxyphenyl)-3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxobutyl]-,(4R)-](/img/structure/B8075171.png)
